molecular formula C20H15BrN4O2 B2733559 N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941962-99-8

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2733559
CAS No.: 941962-99-8
M. Wt: 423.27
InChI Key: NWFLOHXAZOQYCV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15BrN4O2 and its molecular weight is 423.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical synthesis and reactivity of pyrazolo[1,5-a]pyrazine derivatives have been extensively studied. One method involves the reaction of hydrazonyl bromides with active methylene compounds to afford tetrasubstituted pyrazole derivatives. These derivatives can further react to form pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the compound's utility in creating a diverse set of molecular structures with potential for various applications (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Biological Activities

  • A series of pyrazolo[1,5-a]pyrazine derivatives has been evaluated for their antimicrobial activity, suggesting the potential utility of these compounds in the development of new antimicrobial agents. This reflects the broader interest in pyrazolo[1,5-a]pyrazine derivatives for pharmaceutical applications (Abunada et al., 2008).
  • In another study, pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines derivatives were synthesized and showed inhibition of proliferation of MCF-7 human breast cancer cells, indicating their potential as anti-proliferative agents. This highlights the significance of pyrazolo[1,5-a]pyrazine derivatives in cancer research (Atta et al., 2019).

Antioxidant Studies

  • The antioxidant potential of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides was explored, revealing moderate to significant radical scavenging activity. These findings contribute to the understanding of the antioxidant capabilities of pyrazolo[1,5-a]pyrazine derivatives and their potential therapeutic applications (Ahmad et al., 2012).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLOHXAZOQYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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